Cas no 1806858-85-4 (3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine)

3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine
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- インチ: 1S/C8H6F5IN2/c9-7(10)6-3(2-15)4(8(11,12)13)1-5(14)16-6/h1,7H,2,15H2
- InChIKey: KFPORXJKICXJIB-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)(F)F)=C(CN)C(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.9
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029021381-1g |
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine |
1806858-85-4 | 95% | 1g |
$2,952.90 | 2022-03-31 | |
Alichem | A029021381-500mg |
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine |
1806858-85-4 | 95% | 500mg |
$1,769.25 | 2022-03-31 | |
Alichem | A029021381-250mg |
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine |
1806858-85-4 | 95% | 250mg |
$1,038.80 | 2022-03-31 |
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine 関連文献
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3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine (CAS No. 1806858-85-4)
3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine, with the CAS number 1806858-85-4, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an aminomethyl group, a difluoromethyl substituent, an iodine atom, and a trifluoromethyl group, all attached to a pyridine ring. These functionalities endow the molecule with a range of interesting properties that make it a valuable candidate for various applications.
The aminomethyl group in this compound is particularly noteworthy due to its potential for forming hydrogen bonds and participating in various chemical reactions. This functional group can enhance the compound's solubility and bioavailability, making it suitable for use in drug design and development. The presence of the difluoromethyl substituent adds further complexity to the molecule, influencing its electronic properties and reactivity. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic profiles, which are crucial factors in the development of effective pharmaceuticals.
The iodine atom in 3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine plays a significant role in the compound's biological activity. Iodinated compounds have been extensively studied for their potential as radiopharmaceuticals and imaging agents. The iodine atom can be labeled with radioisotopes, such as iodine-123 or iodine-125, which can be used for diagnostic purposes in nuclear medicine. Additionally, the iodine atom can influence the compound's lipophilicity and binding affinity to specific receptors or enzymes.
The trifluoromethyl group is another key feature of this compound. Trifluoromethylated molecules are known for their high lipophilicity and resistance to metabolic degradation. This property makes them attractive candidates for drug development, particularly for compounds that need to cross biological membranes or have prolonged therapeutic effects. The trifluoromethyl group can also modulate the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
In recent years, there has been growing interest in the use of fluorinated pyridines like 3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine in the development of novel therapeutic agents. Research has shown that these compounds can exhibit potent biological activities against various targets, including enzymes, receptors, and ion channels. For example, studies have demonstrated that fluorinated pyridines can act as inhibitors of specific kinases, making them potential candidates for the treatment of cancer and other diseases characterized by aberrant kinase activity.
Beyond its potential as a therapeutic agent, 3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine has also been explored for its use in chemical synthesis and materials science. The unique combination of functional groups in this molecule makes it a versatile building block for the synthesis of more complex structures. In materials science, fluorinated pyridines have been investigated for their use in organic electronics and photovoltaic devices due to their favorable electronic properties.
The synthesis of 3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine typically involves multistep procedures that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have led to more efficient routes for producing this compound, reducing both cost and environmental impact. For instance, transition-metal-catalyzed reactions have been successfully employed to introduce the difluoromethyl and trifluoromethyl groups onto the pyridine ring with high selectivity.
In conclusion, 3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethy l)pyridine (CAS No. 1806858-85-4) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features make it an attractive candidate for drug development, chemical synthesis, and materials science. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing our understanding of chemical biology and pharmaceutical science.
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